molecular formula C20H20N4O5S B11978420 methyl 4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate

methyl 4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate

Cat. No.: B11978420
M. Wt: 428.5 g/mol
InChI Key: QCXVLIINJZSEJL-SRZZPIQSSA-N
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Chemical Reactions Analysis

Types of Reactions

ME 4-(((3-MERCAPTO-5(3,4,5-TRIMETHOXY-PH)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

ME 4-(((3-MERCAPTO-5(3,4,5-TRIMETHOXY-PH)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ME 4-(((3-MERCAPTO-5(3,4,5-TRIMETHOXY-PH)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The mercapto group can form covalent bonds with thiol groups in proteins, altering their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 4-[(E)-[5-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate

InChI

InChI=1S/C20H20N4O5S/c1-26-15-9-14(10-16(27-2)17(15)28-3)18-22-23-20(30)24(18)21-11-12-5-7-13(8-6-12)19(25)29-4/h5-11H,1-4H3,(H,23,30)/b21-11+

InChI Key

QCXVLIINJZSEJL-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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